2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
Description
The exact mass of the compound 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is 338.9902966 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c1-7-4-11(17-19-7)16-12(18)6-20-13-15-9-5-8(14)2-3-10(9)21-13/h2-5H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRFASGHCNCOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. The inhibition of DprE1 disrupts the formation of the cell wall, leading to the death of the bacteria.
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, preventing it from participating in the synthesis of the bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria.
Pharmacokinetics
Similar benzothiazole derivatives have been shown to have good absorption and distribution profiles, moderate metabolism, and efficient excretion These properties suggest that the compound may have good bioavailability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
